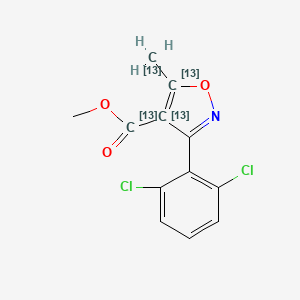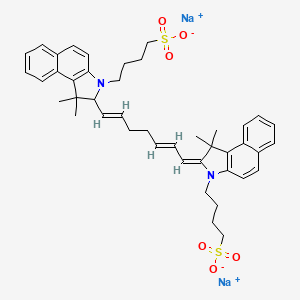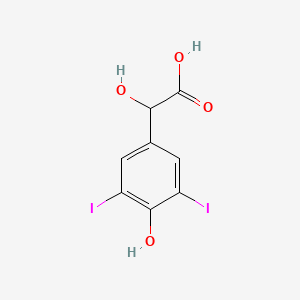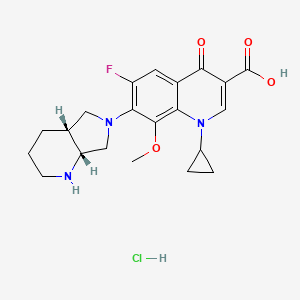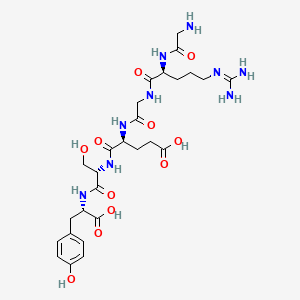![molecular formula C21H21N3O5 B589494 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 CAS No. 1329838-35-8](/img/no-structure.png)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4, also known as PPMP-d4, is a deuterated analogue of PPMP, which is a potent inhibitor of glycosphingolipid biosynthesis. PPMP-d4 is a useful tool for studying the role of glycosphingolipids in various biological processes.
Mechanism Of Action
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 inhibits the enzyme glucosylceramide synthase, which is involved in the biosynthesis of glycosphingolipids. By inhibiting this enzyme, 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 prevents the formation of glycosphingolipids and alters the glycosylation patterns of cell surface proteins and lipids.
Biochemical And Physiological Effects
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has been shown to have a variety of biochemical and physiological effects, including changes in cell surface glycosylation patterns, alterations in cell signaling pathways, and changes in cell behavior. It has also been shown to have anti-tumor effects in some cancer cell lines.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 in lab experiments is that it is a potent and specific inhibitor of glycosphingolipid biosynthesis. However, one limitation is that it may have off-target effects on other enzymes involved in lipid metabolism.
Future Directions
There are many future directions for research involving 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4. One area of research could be to further investigate its anti-tumor effects and potential use as a cancer therapy. Another area of research could be to study its effects on other biological processes, such as immune cell function and inflammation. Additionally, the development of new inhibitors of glycosphingolipid biosynthesis could be explored, potentially leading to the development of new therapies for a variety of diseases.
Synthesis Methods
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 can be synthesized by the reaction of 4-(4-morpholinyl)-3-(4-nitrophenyl)-2(5H)-furanone-d4 with (R)-3-aminopropylphthalimide in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to remove the phthalimide protecting group, yielding 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4.
Scientific Research Applications
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has been widely used in scientific research to study the role of glycosphingolipids in various biological processes, such as cell signaling, cell adhesion, and membrane trafficking. It has been shown to inhibit the biosynthesis of glycosphingolipids, leading to changes in cell surface glycosylation patterns and alterations in cell behavior.
properties
CAS RN |
1329838-35-8 |
|---|---|
Product Name |
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 |
Molecular Formula |
C21H21N3O5 |
Molecular Weight |
399.439 |
IUPAC Name |
2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
InChI Key |
CKFVSMPWXAASIQ-UHGWFWFDSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
synonyms |
2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



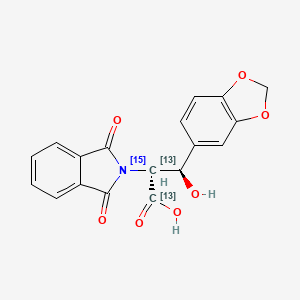
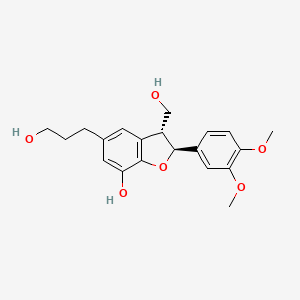
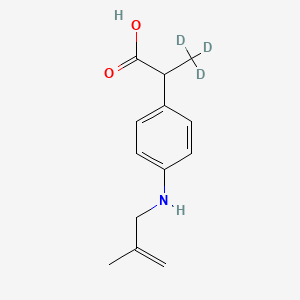
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)
